molecular formula C18H20ClN3O4S3 B3413606 N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide CAS No. 946244-66-2

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3413606
CAS No.: 946244-66-2
M. Wt: 474 g/mol
InChI Key: ZTTONXSELNFCNA-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The key steps typically include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Functionalization: Introduction of the carbamoyl and sulfonyl groups through reactions with appropriate reagents such as carbamoyl chlorides and sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or sulfonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and piperidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or piperidine rings .

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid

Uniqueness

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S3/c19-13-4-5-14(28-13)29(25,26)22-8-6-10(7-9-22)17(24)21-18-15(16(20)23)11-2-1-3-12(11)27-18/h4-5,10H,1-3,6-9H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTONXSELNFCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 2
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

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